Astin C Exhibits Potent Cytotoxicity Against BGC-823 Cells with an IC50 of 3.3 μg/mL, Representing a 5.8-Fold Improvement Over Astin B
In a direct head-to-head comparison within the same study, Astin C demonstrated markedly superior cytotoxicity against BGC-823 gastric cancer cells compared to its close structural analogue, Astin B [1].
| Evidence Dimension | In vitro cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 3.3 μg/mL |
| Comparator Or Baseline | Astin B: IC50 = 19.2 μg/mL |
| Quantified Difference | 5.8-fold more potent (3.3 vs 19.2 μg/mL) |
| Conditions | BGC-823 gastric cancer cell line; assay methodology not specified in abstract |
Why This Matters
This quantitative difference directly informs procurement decisions for oncology research, as Astin C is the preferred starting point for gastric cancer studies over Astin B.
- [1] Xu HM, et al. Astins K–P, six new chlorinated cyclopentapeptides from Aster tataricus. Tetrahedron. 2013;69(37):7964-7969. View Source
